A-Z Guide to tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Synthesis, Reactivity, and Applications
A-Z Guide to tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate, a key trifunctional scaffold in modern medicinal chemistry. While direct, extensive literature on this specific molecule is specialized, its chemical properties and synthetic utility can be expertly inferred from its constituent functional groups: an N-Boc protected oxindole, a C6-aryl bromide, and a C3-ketone. This document outlines a robust synthetic pathway, details its expected spectroscopic signature, explores its versatile reactivity profile for downstream derivatization, and discusses its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of a Trifunctional Scaffold
The oxindole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved pharmaceuticals. The title compound, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate (hereafter 1 ), is a highly valuable synthetic intermediate precisely because it combines three distinct and orthogonally reactive functional groups onto this core.
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The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the indole nitrogen under a wide range of conditions (e.g., organometallic cross-coupling, nucleophilic additions). Its facile removal under acidic conditions allows for late-stage diversification at the N1 position.
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The C6-Bromine: This aryl bromide serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino substituents to build molecular complexity.
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The C3-Ketone: The ketone functionality at the C3 position is a nucleophilic center ripe for a host of transformations, including aldol condensations, Wittig reactions, and reductive aminations, enabling the construction of spirocyclic systems or the introduction of diverse side chains.
The combination of these three elements in a single molecule makes 1 an ideal starting point for the divergent synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases.[1]
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its key properties can be calculated and predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrNO₃ | Calculated |
| Molecular Weight | 312.16 g/mol | Calculated[2] |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Inferred from analogs |
| CAS Number | Not broadly available; may be vendor-specific | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | Inferred |
Expected Spectroscopic Profile:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.8-7.2 (m, 3H, Ar-H)
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δ 3.6-3.8 (s, 2H, -CH₂- at C2)
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δ 1.65 (s, 9H, -C(CH₃)₃)
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¹³C NMR (CDCl₃, 101 MHz):
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δ ~195 (C=O, ketone)
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δ ~150 (C=O, carbamate)
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δ 140-120 (Ar-C)
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δ ~115 (Ar-C-Br)
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δ ~84 (quaternary C of Boc)
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δ ~40 (-CH₂- at C2)
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δ ~28 (-CH₃ of Boc)
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IR (KBr, cm⁻¹):
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~1750 (C=O stretch, ketone)
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~1710 (C=O stretch, Boc-carbamate)
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~1600, 1480 (C=C stretch, aromatic)
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ at m/z 312.0/314.0 (characteristic 1:1 isotopic pattern for Bromine)
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Synthesis and Mechanism
The most logical and efficient synthesis of compound 1 involves a two-step sequence starting from the commercially available 6-bromooxindole. This pathway ensures high yields and straightforward purification.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate (1)
Part A: tert-Butyl 6-bromo-2-oxoindoline-1-carboxylate (N-Boc-6-bromooxindole)
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Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromooxindole (1.0 eq).
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Solvent & Reagents: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M). Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
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Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up & Purification:
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a solid. This protocol is a standard and widely used method for the N-Boc protection of amines and related heterocycles.[3]
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Part B: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate (1)
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Reactor Setup: In a flask equipped with a reflux condenser, dissolve the N-Boc-6-bromooxindole from Part A (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
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Oxidizing Agent: Add selenium dioxide (SeO₂) (2.2 eq) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The oxidation of the C-H bond adjacent to a carbonyl (the C3 position in this case) is a well-established transformation.[4][5]
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Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours, monitoring by TLC.
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Work-up & Purification:
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Cool the reaction to room temperature and filter through a pad of Celite® to remove selenium byproducts (if using SeO₂).
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Dilute the filtrate with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with saturated NaHCO₃ solution and brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the resulting crude material by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product 1 .
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Reactivity and Synthetic Utility
Compound 1 is a versatile building block due to its three distinct reactive sites. The judicious choice of reaction conditions allows for selective functionalization.
Caption: Key reactive sites and their transformations.
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Palladium-Catalyzed Cross-Coupling at C6: The C6-bromine is the most common site for initial diversification. Under standard palladium catalysis conditions (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald-Hartig precatalysts with a suitable base like K₂CO₃ or Cs₂CO₃), this position can be coupled with a wide variety of boronic acids, amines, alcohols, and terminal alkynes.[6] This reaction is foundational for building the core of many kinase inhibitors.[1]
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Carbonyl Chemistry at C3: The C3-ketone can be transformed into an exocyclic double bond via the Wittig reaction to generate 3-alkylideneoxindoles, a common motif in anticancer agents. Alternatively, it can undergo aldol-type condensations or be converted to a spiro-epoxide. Reductive amination provides access to 3-aminooxindoles.
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N-Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane at room temperature cleanly removes the Boc group. This reveals the N-H of the oxindole, which can then be alkylated, acylated, or used in further coupling reactions, providing another layer of synthetic diversification.
Applications in Medicinal Chemistry
The N-Boc-6-bromooxindole scaffold is a cornerstone in the synthesis of targeted therapeutics. Although specific examples citing the 3-oxo variant are embedded within complex synthetic schemes in patent literature, the utility of the core is well-documented.
For instance, the 6-substituted oxindole core is central to the design of inhibitors for various receptor tyrosine kinases (RTKs), which are implicated in cancer cell proliferation and angiogenesis. The synthesis often involves an initial Suzuki or Sonogashira coupling at the C6-bromo position, followed by modifications at the C3 and/or N1 positions to optimize potency and pharmacokinetic properties.[1][7] The ability to systematically and independently modify these three positions makes compound 1 an exceptionally powerful tool for generating structure-activity relationship (SAR) data in drug discovery campaigns.
Safety and Handling
As a laboratory chemical, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate should be handled with appropriate precautions.
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Hazard Class: While specific data is unavailable, related bromoindoles are classified as irritants (skin, eye) and may be harmful if swallowed.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate is a strategically designed, high-value intermediate for chemical synthesis. Its trifunctional nature provides chemists with a robust platform for the divergent synthesis of complex molecular architectures. By leveraging orthogonal reaction chemistries, researchers can selectively modify the N1, C3, and C6 positions to rapidly build libraries of novel compounds for evaluation in drug discovery and materials science. The synthetic route is straightforward, and the reactivity of the scaffold is predictable and versatile, making it an indispensable tool for the modern synthetic chemist.
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